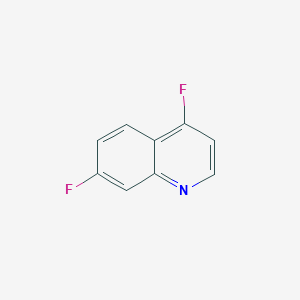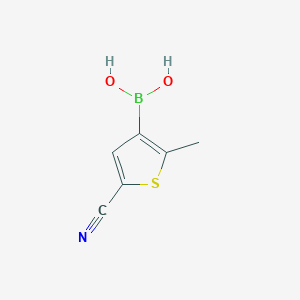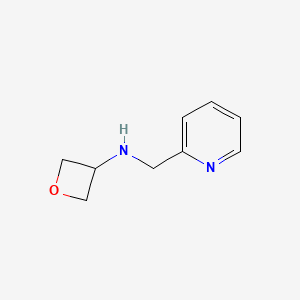![molecular formula C8H13N3O B11916870 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol](/img/structure/B11916870.png)
2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, lead to the formation of the desired pyrazolo[4,3-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification processes are streamlined to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
科学研究应用
2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antiproliferative and anticancer compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It is employed in the design of probes and sensors for detecting specific biological molecules or conditions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions lead to the induction of cell death and antiproliferative effects .
相似化合物的比较
Similar Compounds
- 2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine
- 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
- 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
Uniqueness
2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol is unique due to its specific structural features, including the presence of a hydroxyl group and the tetrahydro configuration of the pyrazolo[4,3-c]pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H13N3O/c12-4-3-11-6-7-5-9-2-1-8(7)10-11/h6,9,12H,1-5H2 |
InChI 键 |
QRXJMOHGAWWSAD-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=CN(N=C21)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B11916791.png)
![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)




![2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11916830.png)





![2-Azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B11916856.png)

